![molecular formula C16H19N7O2 B2752860 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034350-46-2](/img/structure/B2752860.png)

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

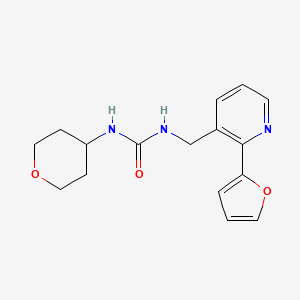

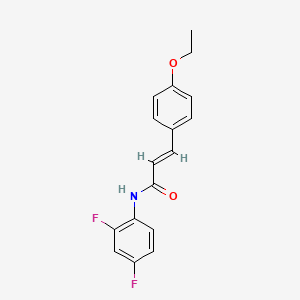

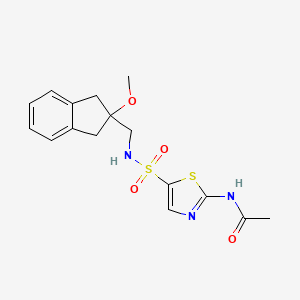

This compound is a derivative of imidazo[1,2-a]pyridine, which is a type of heterocyclic compound . It also contains a triazine ring, which is another type of heterocyclic compound. The presence of the dimethylamino group suggests that this compound might have basic properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the dimethylamino group might make it a good nucleophile, meaning it could donate a pair of electrons to form a new bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .科学的研究の応用

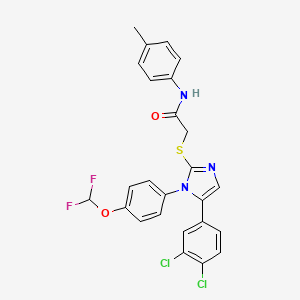

Organocatalysis

- DMAP serves as a powerful organocatalyst in chemical reactions. Specifically, it has been employed for the selective oxidation of methyl aromatics using molecular oxygen . This process is crucial in the synthesis of oxygenated aromatic chemicals, which find applications in plastics, synthetic fibers, pharmaceuticals, and perfumes.

- DMAP, in combination with benzyl bromide, exhibits higher catalytic activity compared to other pyridine analogues. It effectively oxygenates the sp3 hybrid carbon-hydrogen (C–H) bonds of different methyl aromatics . The real catalyst arises from the formation of a pyridine onium salt through the reaction between the bromide and DMAP.

Synthesis of 3,5-Disubstituted 2,6-Dicyanoaniline

- DMAP plays a crucial role in the synthesis of 3,5-disubstituted 2,6-dicyanoaniline . This reaction involves malononitrile, aldehydes, and β-nitroolefins . The resulting product has applications in various chemical processes.

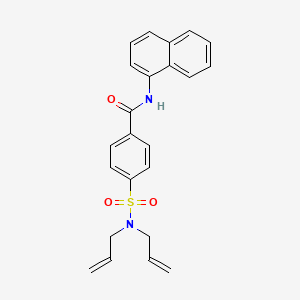

Peptide Coupling Reactions

- 4-(Dimethylamino)pyridine N-oxide (DMAPO) , a derivative of DMAP, acts as an effective nucleophilic catalyst in peptide coupling reactions. Although not directly the same compound, this highlights the broader utility of DMAP-related molecules in organic synthesis .

Crystal Growth

- A novel organic material called 4-N, N-dimethylamino-4’-N’-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS) is synthesized using Knoevenagel condensation followed by metathesization reactions. Single crystals of DSDNS are successfully grown from a methanol-acetonitrile medium using low-temperature slow evaporation solution technique (SEST) . While this specific compound is not identical to DMAP, it demonstrates the versatility of related organic molecules.

Other Applications

- Further studies are ongoing to explore additional applications of DMAP and its derivatives. These may include the synthesis of complex molecules and other catalytic processes .

作用機序

Target of Action

It is known that similar compounds, such as 4-dimethylaminopyridine (dmap), are widely used as nucleophilic catalysts . They are involved in a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams, and many more .

Mode of Action

In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .

Biochemical Pathways

It is known that similar compounds, such as carboxamides, play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties . They are also involved in the synthesis of peptides and lactams .

Pharmacokinetics

It is known that similar compounds, such as carboxamides, are a substantial part of organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs .

Result of Action

It is known that similar compounds, such as carboxamides, play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .

Action Environment

It is known that the protonation degree of similar compounds, such as 4-(dimethylamino)pyridine (dmap), can be significantly impacted by temperature .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O2/c1-10-13(23-8-6-5-7-12(23)18-10)14(24)17-9-11-19-15(22(2)3)21-16(20-11)25-4/h5-8H,9H2,1-4H3,(H,17,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSHUYSGNFWEGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NC(=NC(=N3)OC)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate](/img/structure/B2752779.png)

![N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide](/img/structure/B2752780.png)

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate](/img/structure/B2752792.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide](/img/no-structure.png)